molecular formula C9H4ClFN2O2 B8131737 1-Chloro-4-fluoro-6-nitroisoquinoline

1-Chloro-4-fluoro-6-nitroisoquinoline

Cat. No.: B8131737
M. Wt: 226.59 g/mol
InChI Key: DTZXAVNJIULHPG-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoro-6-nitroisoquinoline is a heterocyclic compound with the molecular formula C9H4ClFN2O2. This compound is part of the isoquinoline family, which is known for its diverse applications in pharmaceuticals, materials science, and organic synthesis. The presence of chlorine, fluorine, and nitro groups on the isoquinoline ring imparts unique chemical properties to this compound, making it a valuable building block in various chemical reactions and industrial applications .

Preparation Methods

The synthesis of 1-Chloro-4-fluoro-6-nitroisoquinoline typically involves multi-step organic reactions. One common method includes the nitration of 1-chloro-4-fluoroisoquinoline, followed by purification processes to isolate the desired product. Industrial production methods often employ advanced techniques such as continuous flow reactors to enhance yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

1-Chloro-4-fluoro-6-nitroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-4-fluoro-6-nitroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-4-fluoro-6-nitroisoquinoline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the isoquinoline ring enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological and therapeutic effects .

Comparison with Similar Compounds

1-Chloro-4-fluoro-6-nitroisoquinoline can be compared with other fluorinated isoquinolines and quinolines:

Properties

IUPAC Name

1-chloro-4-fluoro-6-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFN2O2/c10-9-6-2-1-5(13(14)15)3-7(6)8(11)4-12-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZXAVNJIULHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To Intermediate 3E (8.8 g, 36.0 mmol) was added phosphoryl trichloride (59.3 mL, 648 mmol). The suspension was heated at 115° C. for 1.0 h. Solvent was removed under high vacuum. The residue was diluted with EtOAc, washed with sat. sodium bicarbonate, brine and dried over sodium sulfate. After evaporation of solvent, the crude product was dissolved in a small amount of chloroform and charged to a 120 g silica gel cartridge which was eluted with 2% EtOAc in hexanes for 6 min, then a 15 min gradient from 2% to 25% EtOAc in hexanes. The desired fractions were combined and concentrated to give Intermediate 3F (8.5 g, 37.5 mmol, 104% yield) as a slightly yellow solid. 1H NMR (400 MHz, chloroform-d) δ ppm 9.01 (s, 1H) 8.46-8.56 (m, 2H) 8.34 (s, 1H); 19F NMR (376 MHz, chloroform-d) δ ppm −136.54 (s, 1F); MS (ESI) m/z: (M+H)+ 227.1.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
59.3 mL
Type
reactant
Reaction Step One
Yield
104%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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